V-9302

概要

説明

V-9302は、膜貫通グルタミンフラックスの競合的アンタゴニストであり、アミノ酸トランスポーターのアラニン、セリン、システイントランスポーター2(ASCT2)を選択的かつ強力に標的とします。 この化合物は、癌細胞におけるグルタミン取り込みを阻害する上で大きな可能性を示しており、癌治療の有望な候補となっています .

準備方法

合成経路と反応条件

V-9302の合成には、中間体の調製とその後の最終生成物の形成のための反応を含む、複数の手順が含まれます。 詳細な合成経路と反応条件は、通常、製造元が保有する機密情報です。 これは、特定の試薬と触媒を使用した一連の有機反応によって合成できることが知られています .

工業生産方法

This compoundの工業生産には、最適化された反応条件を使用する大規模合成が関与し、高収率と高純度が確保されます。 このプロセスには、研究および潜在的な治療用途に必要な基準を満たすための精製、結晶化、品質管理などの手順が含まれます .

化学反応の分析

反応の種類

V-9302は、主に膜貫通グルタミンフラックスのアンタゴニストとしての機能に関連する反応を起こします。 これらの反応には、以下が含まれます。

グルタミン取り込みの阻害: This compoundはASCT2トランスポーターを標的とすることで、グルタミンの取り込みを阻害します.

一般的な試薬と条件

This compoundに関連する反応で使用される一般的な試薬には、以下が含まれます。

グルタミン: ASCT2の主要な基質として.

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、一般的にグルタミン取り込みに対する阻害効果に関連しており、細胞内のグルタミンレベルの低下、それに続く細胞代謝および増殖への影響につながります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Anti-Tumor Efficacy

- In Vitro Studies : Research indicates that V-9302 effectively reduces cancer cell proliferation and increases apoptosis across various cancer cell lines. For instance, a study reported that this compound inhibited ASCT2-mediated glutamine uptake with an IC50 value of 9.6 µM, demonstrating a significant improvement over previously known inhibitors .

- In Vivo Studies : Chronic exposure studies in tumor-bearing mice revealed that treatment with this compound (75 mg/kg per day) led to a marked reduction in tumor growth compared to control groups. This was observed in xenograft models such as HCT-116 and HT29, where this compound treatment resulted in decreased phosphorylated S6 protein levels and increased cleaved caspase 3, indicating enhanced apoptosis .

Impact on Drug Resistance

Recent studies have explored the potential of this compound to reverse drug resistance in breast cancer cells. Specifically, it was found that this compound could enhance the efficacy of standard chemotherapeutics like doxorubicin and cisplatin by inhibiting glutamine transport in P-glycoprotein-overexpressing cell lines . This suggests that this compound may be beneficial in combination therapies for resistant cancers.

Immune Modulation

This compound has also been investigated for its effects on immune responses within the tumor microenvironment. One study highlighted that this compound promotes reactive oxygen species (ROS)-induced autophagic degradation of B7-H3, a protein associated with immune evasion in tumors. This degradation enhances antitumor immunity, suggesting that this compound may not only act on tumor cells but also modulate immune responses .

Data Summary Table

Case Study 1: Breast Cancer Resistance

In a controlled study involving various breast cancer cell lines, this compound was shown to significantly reverse drug resistance patterns by inhibiting glutamine transport. The study utilized flow cytometry to monitor changes in cell cycle progression and drug accumulation, confirming the compound's effectiveness against resistant phenotypes .

Case Study 2: Tumor Growth Inhibition

A longitudinal study involving athymic nude mice bearing patient-derived xenografts demonstrated that chronic administration of this compound resulted in substantial reductions in tumor volume over time. The treatment was well-tolerated with no significant adverse effects noted, indicating its potential for clinical application .

作用機序

V-9302は、細胞へのグルタミンの取り込みを担うASCT2トランスポーターを競合的に阻害することで、その効果を発揮します。 このトランスポーターをブロックすることで、this compoundは、癌細胞の増殖と生存に不可欠な栄養素であるグルタミンの利用可能性を低下させます。 これにより、酸化ストレスの増加、細胞増殖の抑制、細胞死の増加につながります .

類似の化合物との比較

類似の化合物

ガンマ-L-グルタミル-p-ニトロアニリド(GPNA): グルタミン取り込みの別の阻害剤ですが、this compoundと比較して効力は低いです.

This compoundの独自性

This compoundは、ASCT2トランスポーターに対する高い選択性と効力で独特です。 ガンマ-L-グルタミル-p-ニトロアニリドと比較して、効力が100倍向上しており、より効果的なグルタミン取り込み阻害剤となっています . さらに、癌細胞において酸化ストレスと細胞死を誘導する能力は、治療薬としての可能性を示しています .

類似化合物との比較

Similar Compounds

Gamma-L-glutamyl-p-nitroanilide (GPNA): Another inhibitor of glutamine uptake, but with lower potency compared to V-9302.

Uniqueness of this compound

This compound is unique in its high selectivity and potency for the ASCT2 transporter. It has shown a 100-fold improvement in potency over gamma-L-glutamyl-p-nitroanilide, making it a more effective inhibitor of glutamine uptake . Additionally, its ability to induce oxidative stress and cell death in cancer cells highlights its potential as a therapeutic agent .

生物活性

V-9302 is a competitive antagonist of the glutamine transporter SLC1A5 (ASCT2), which has garnered attention for its potential in cancer therapy. This compound has been studied extensively for its biological activity, particularly in inhibiting tumor growth and enhancing antitumor immunity through various mechanisms.

- Inhibition of Glutamine Metabolism : this compound primarily inhibits glutamine uptake by blocking ASCT2, leading to decreased cellular viability and increased apoptosis in cancer cells. Studies have shown that this compound treatment results in significant reductions in cell growth and proliferation across various cancer cell lines, including colorectal and breast cancers .

- Induction of Oxidative Stress : The compound promotes the generation of reactive oxygen species (ROS), contributing to increased oxidative stress within cells. For instance, exposure to this compound has been linked to elevated levels of oxidized glutathione (GSSG) and reactive oxygen species (ROS), which are critical for triggering apoptotic pathways .

- Modulation of Autophagy : this compound has been shown to enhance autophagic processes in cancer cells, which is evidenced by increased levels of LC3B, a marker of autophagy. This modulation is crucial as it can lead to altered tumor microenvironments that favor immune responses against tumors .

- Impact on Antitumor Immunity : Recent studies indicate that this compound can enhance antitumor immunity when combined with immune checkpoint inhibitors like anti-PD-1 monoclonal antibodies. This combination therapy has shown promising results in preclinical models, suggesting that this compound not only acts directly on tumor cells but also enhances the immune system's ability to combat tumors .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits cell viability and induces apoptosis in various cancer cell lines:

| Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | ROS Levels Increased |

|---|---|---|---|

| MCF-7 | ~30% | 10-fold | Yes |

| BT-474 | ~40% | 10-fold | Yes |

| HCC1806 | >20% | Yes | Yes |

| HT29 | >20% | Yes | Yes |

These results highlight the compound's effectiveness across different cancer types, particularly in breast and colorectal cancers .

In Vivo Studies

In vivo studies using murine models have further confirmed the antitumor effects of this compound:

- Xenograft Models : Mice bearing xenografts treated with this compound exhibited significant tumor volume reduction compared to control groups. Notably, treatments resulted in decreased phosphorylated S6 (pS6) levels and increased cleaved caspase 3, indicating enhanced apoptosis within tumor tissues .

- Patient-Derived Xenografts (PDX) : In PDX models, chronic exposure to this compound led to similar outcomes, reinforcing its potential as a therapeutic agent against resistant tumor phenotypes .

Combination Therapy

A case study involving the combination of this compound with standard chemotherapeutic agents such as doxorubicin revealed synergistic effects on cell proliferation inhibition in Pgp-overexpressing breast cancer cells. This suggests that this compound may help overcome resistance mechanisms associated with traditional therapies .

Immune Response Enhancement

Another significant finding from recent studies is the enhancement of CD8+ T cell activation following this compound treatment. This effect was mediated through the modulation of autophagy and ROS levels, leading to increased expression of granzyme B (GzB) and CD69 on cytotoxic T lymphocytes (CTLs). Such findings underscore the potential for this compound to be utilized not only as a direct anticancer agent but also as an immunomodulator .

特性

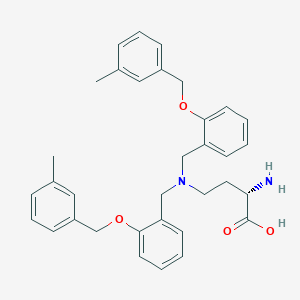

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。